![molecular formula C8H10BFO3 B2980298 (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid CAS No. 2377610-20-1](/img/structure/B2980298.png)
(3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid
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Overview
Description
“(3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 183.97 . It contains a phenyl group with a fluoro substituent at the 3rd position and a 2-hydroxyethyl group at the 5th position .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10BFO3/c10-8-4-6 (1-2-11)3-7 (5-8)9 (12)13/h3-5,11-13H,1-2H2
. This indicates that the compound has a boron atom connected to a phenyl ring, a fluorine atom, and a 2-hydroxyethyl group. Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.97 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
One of the most prominent applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various types of organic halides and organoboron compounds. The (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid can be used to introduce a fluorinated phenyl group with a hydroxyethyl side chain into larger organic frameworks, which is particularly useful in the synthesis of complex pharmaceuticals and polymers.
Catalyst in Organic Synthesis
Phenylboronic acids serve as catalysts or intermediates in various organic synthesis reactions. For instance, they are used in Rhodium-catalyzed intramolecular amination and Pd-catalyzed direct arylation . These reactions are crucial for constructing nitrogen-containing heterocycles and arylated compounds, which are common structures in medicinal chemistry.
Drug Design and Delivery
Boronic acids and their esters are considered for the design of new drugs and drug delivery devices. They can act as boron-carriers suitable for neutron capture therapy , a type of cancer treatment . The hydroxyethyl group in (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid could potentially enhance the solubility and bioavailability of these boron carriers.
Protodeboronation Studies
The compound is valuable for studying protodeboronation mechanisms, which involve the removal of the boron moiety from boronic esters . Understanding these mechanisms is essential for developing new synthetic methods and for the deprotection of functional groups in complex organic molecules.
Homologation Reactions
Phenylboronic acids are used in homologation reactions , where the boron moiety remains in the product . This application is significant in extending carbon chains and introducing functional groups in a controlled manner, which is a fundamental step in the synthesis of various organic compounds.
Radical-Polar Crossover Reactions
They are also involved in radical-polar crossover reactions , which are a class of transformations that combine radical and polar mechanisms to create complex molecules . This dual reactivity can be harnessed to construct molecules with high stereochemical and regiochemical control.
Functional Group Transformations
The boron moiety in phenylboronic acids can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . This versatility makes it a valuable tool in multi-step organic syntheses.
Safety and Hazards
properties
IUPAC Name |
[3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCNRQSCTUECKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CCO)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-5-(2-hydroxyethyl)phenyl]boronic acid |
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